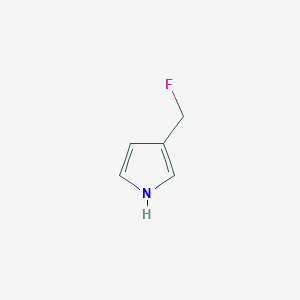
3-(Fluoromethyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Fluoromethyl)-1H-pyrrole is an organic compound that belongs to the class of fluorinated heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Fluoromethyl)-1H-pyrrole can be achieved through various methods. One common approach involves the fluoromethylation of pyrrole using fluoroiodomethane under visible light-mediated radical conditions. This method utilizes tris(trimethylsilyl)silane as both a hydrogen- and halogen atom transfer reagent .
Industrial Production Methods: Industrial production of fluorinated compounds often involves the use of specialized fluorination reagents and catalysts. For example, the use of fluorinase enzymes has been explored for the selective introduction of fluorine atoms into organic molecules .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Fluoromethyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include various fluorinated pyrrole derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
3-(Fluoromethyl)-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is explored for its potential as a bioisostere in drug design, enhancing the metabolic stability and bioavailability of pharmaceuticals.
Medicine: Fluorinated pyrroles are investigated for their potential therapeutic properties, including anti-cancer and anti-viral activities.
Mécanisme D'action
The mechanism of action of 3-(Fluoromethyl)-1H-pyrrole involves its interaction with specific molecular targets and pathwaysThis can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Trifluoromethylpyrrole: Contains three fluorine atoms attached to the methyl group, offering different chemical properties.
Fluoromethoxy-pyrrole: Features a fluoromethoxy group, which can influence its reactivity and applications.
Difluoromethylpyrrole: Contains two fluorine atoms, providing a balance between reactivity and stability.
Uniqueness: 3-(Fluoromethyl)-1H-pyrrole is unique due to its single fluorine atom, which provides a distinct set of chemical and physical properties. This makes it a valuable compound for specific applications where precise control over fluorine content is required.
Propriétés
Numéro CAS |
71580-24-0 |
|---|---|
Formule moléculaire |
C5H6FN |
Poids moléculaire |
99.11 g/mol |
Nom IUPAC |
3-(fluoromethyl)-1H-pyrrole |
InChI |
InChI=1S/C5H6FN/c6-3-5-1-2-7-4-5/h1-2,4,7H,3H2 |
Clé InChI |
XGDZIJZJTBJITG-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC=C1CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


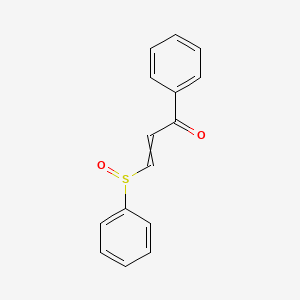
![9-Ethyl-3-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole](/img/structure/B14472585.png)

![{1-[(Propan-2-yl)sulfanyl]ethyl}benzene](/img/structure/B14472612.png)

![1-Methyl-2-[(1-octadecylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium](/img/structure/B14472620.png)

![2-[(E)-(4-Bromophenyl)diazenyl]propane-2-peroxol](/img/structure/B14472632.png)

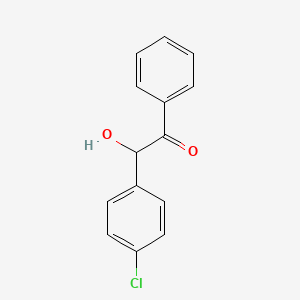
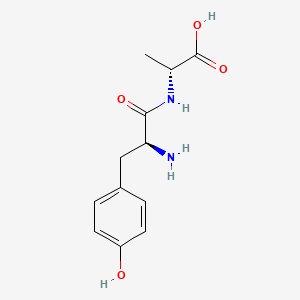
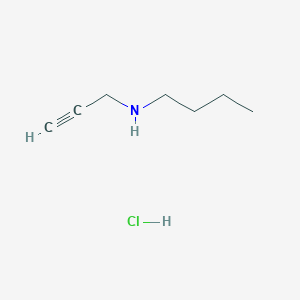
![3-[4-(Octadecyloxy)phenyl]propanoic acid](/img/structure/B14472652.png)
![Bis(4-benzylphenyl) [1,1'-biphenyl]-4-yl phosphite](/img/structure/B14472663.png)
